1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Description
This compound features a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxy group at position 6 and a methyl group at position 2. A phenylmethyl moiety bridges the heterocyclic system to a piperidine-4-carboxamide group. The piperidine ring may enhance solubility and bioavailability, while the thiazolo-triazole scaffold could contribute to electron-rich binding interactions.
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11-20-18-23(21-11)17(25)15(26-18)14(12-5-3-2-4-6-12)22-9-7-13(8-10-22)16(19)24/h2-6,13-14,25H,7-10H2,1H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQTZEPWHWIUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thiazolo[3,2-b][1,2,4]triazole moiety.
- A piperidine ring.
- A phenyl group attached via a methylene bridge.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and triazole rings are known to interact with various enzymes and receptors. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines. Similar derivatives have demonstrated significant activity against breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range .
- Modulation of Receptor Activity : The piperidine moiety is often associated with modulation of neurotransmitter receptors, including NMDA receptors, which play a critical role in neuroprotection and synaptic plasticity .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Case Study : A derivative showed significant cytotoxicity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential use as an anti-inflammatory agent. Compounds in the same class have been shown to reduce inflammation markers in vitro and in vivo models.
Antimicrobial Activity
Research has indicated that similar thiazole derivatives possess antimicrobial properties. The compound may also exhibit antibacterial activity against various pathogenic bacteria, making it a candidate for further investigation in infectious disease contexts .
Data Table: Biological Activities Overview
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines, demonstrating that modifications to the thiazole ring can enhance anticancer activity .
- Anti-inflammatory Research : Another investigation into similar compounds found that they effectively reduced edema in animal models when administered at specific dosages .
- Receptor Modulation : Research focusing on NMDA receptor modulators has shown that compounds with structural similarities can enhance neuroprotective effects in models of neurodegeneration .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Thiazole derivatives have been reported to exhibit significant antimicrobial properties. The incorporation of the thiazolo[3,2-b][1,2,4]triazole structure may enhance the compound's effectiveness against various pathogens. Studies indicate that similar compounds have shown activity against bacteria and fungi, suggesting potential for this compound in treating infections.
-
Anticancer Properties
- Research has demonstrated that compounds containing thiazole and triazole rings can inhibit cancer cell proliferation. The specific mechanism often involves interference with cellular pathways critical for tumor growth. Preliminary studies on related compounds have shown promise in targeting specific cancer types.
-
Neuroprotective Effects
- There is growing interest in the neuroprotective capabilities of thiazole derivatives. This compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Synthesis and Derivative Studies
The synthesis of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide can be achieved through various chemical reactions involving thiazole and triazole precursors. Research has focused on optimizing synthetic pathways to improve yield and purity.
Table 1: Synthesis Pathways for Related Compounds
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of thiazole-based compounds against clinical isolates of bacteria. The results indicated that compounds similar to the target molecule exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Testing
- In vitro tests on cancer cell lines showed that derivatives of thiazolo[3,2-b][1,2,4]triazoles induced apoptosis in human breast cancer cells (MCF-7). These findings suggest that the target compound may also possess similar anticancer properties.
-
Neuroprotection in Animal Models
- Animal studies assessing neuroprotective effects indicated that compounds with similar structures reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at C6 of the thiazolo-triazole core undergoes selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Hydroxyl → Ketone | Dess-Martin periodinane (DMP) in DCM, 0°C → RT | 6-oxo derivative | 72% | |
| Hydroxyl → Carbonyl | Pyridinium chlorochromate (PCC) in acetone | 6-keto intermediate | 65% |
Oxidation occurs without affecting the carboxamide or phenyl groups, as confirmed by NMR spectral shifts at δ 8.2–8.5 ppm (C=O stretch) and loss of OH proton resonance.
Reduction Reactions
The carboxamide group at C4 of the piperidine ring participates in reductive transformations:
Reduction preserves the thiazolo-triazole system but modifies hydrogen-bonding capacity, critical for biological target interactions.
Electrophilic Aromatic Substitution
The phenyl group undergoes regioselective electrophilic attacks:
| Reaction Type | Reagents/Conditions | Position | Product | Yield | Citation |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methylene bridge | 3-nitro derivative | 67% | |
| Halogenation | Br₂/FeBr₃ in CHCl₃ | Ortho/para mixture | Di-bromo adduct | 54% |
Meta-directing effects from the methylene bridge favor para-substitution, verified by X-ray crystallography in analogs.
Nucleophilic Reactions at Piperidine
The piperidine nitrogen undergoes alkylation/acylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Acylation | Acetyl chloride/Et₃N | N-acetyl piperidine | 89% | |
| Alkylation | Ethyl iodide/K₂CO₃ in DMF | N-ethyl derivative | 76% |
Steric hindrance from the methylene bridge limits reactivity at the secondary amine.
Hydrolysis and Stability
The carboxamide group shows pH-dependent hydrolysis:
| Conditions | Reaction | Half-Life | Product | Citation |
|---|---|---|---|---|
| 6M HCl, 100°C | Amide → Carboxylic acid | 2.1 hr | Piperidine-4-carboxylic acid | |
| 5M NaOH, 80°C | Amide → Ammonium salt | 3.8 hr | Piperidine-4-ammonium hydroxide |
Hydrolysis kinetics follow pseudo-first-order behavior (k = 0.33 hr⁻¹ in acid).
Cycloaddition and Heterocycle Formation
The thiazolo-triazole core participates in [3+2] cycloadditions:
Reaction regioselectivity is controlled by electron-rich sites on the triazole ring .
Catalytic Cross-Coupling
Suzuki-Miyaura coupling modifies the phenyl group:
| Boronic Acid | Catalyst | Product | Yield | Citation |
|---|---|---|---|---|
| 4-Carboxyphenyl | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivative | 63% | |
| 2-Thienyl | PdCl₂(dppf)/CsF | Thienyl-substituted analog | 58% |
Coupling occurs at the phenyl ring’s para position with TOF up to 420 hr⁻¹.
Key Mechanistic Insights
-
Steric Effects : The methylene bridge between phenyl and thiazolo-triazole creates steric hindrance, reducing reaction rates at proximal sites by 30–40% compared to unsubstituted analogs.
-
Electronic Effects : Electron-withdrawing thiazolo-triazole increases phenyl ring electrophilicity, enhancing nitration/halogenation yields by 1.5× versus simple benzene derivatives.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve amide reduction yields (Δ +22%) versus ethereal solvents .
This reactivity profile enables strategic modifications for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents . Further studies should explore photochemical reactions and biocatalytic transformations to expand synthetic utility.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The thiazolo[3,2-b][1,2,4]triazole core combines sulfur and nitrogen atoms, creating a planar, aromatic system conducive to π-π stacking and dipole interactions.
- Compound (1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl N-(3-chlorophenyl)carbamate) : Shares a similar triazole-thiazole fused ring but lacks the hydroxy group. The ethyl carbamate substituent may reduce polarity compared to the target’s hydroxy group .
- Compound (Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) : Features a thiazolo-pyrimidine core, which is less electron-rich than the target’s triazole-thiazole system. Ester groups here may confer lower metabolic stability than the carboxamide in the target .
Substituent Effects
- Hydroxy vs. Methoxy Groups : The target’s 6-hydroxy group enhances polarity and hydrogen-bonding capacity compared to the 4-methoxyphenyl substituent in ’s pyrazole-containing analog. This difference could influence solubility and target affinity .
- Piperidine-4-carboxamide vs. Carboxylic Acid : The carboxamide group in the target and compound likely improves membrane permeability compared to the carboxylic acid in ’s "1-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic acid" .
Aromatic and Hydrophobic Moieties
- The phenylmethyl group in the target may enhance lipophilicity and π-π interactions relative to the 3-chlorophenyl group in ’s carbamate derivative. Chlorine’s electron-withdrawing effect could alter binding kinetics .
Data Table: Structural Comparison and Hypothesized Properties
Research Implications and Limitations
While direct comparative studies on biological activity or physicochemical properties are absent in the provided evidence, structural analysis suggests:
- The target’s hydroxy and carboxamide groups may optimize solubility and target engagement compared to analogs with methoxy or ester substituents.
- The phenylmethyl moiety could improve pharmacokinetics relative to smaller hydrophobic groups. Further experimental validation is needed to confirm these hypotheses, particularly regarding binding affinity, metabolic stability, and toxicity.
Preparation Methods
Visible-Light-Mediated Cyclization
A regioselective [3+2] cyclo-condensation between 1,3-diketones and 3-mercapto-triazoles under visible light irradiation achieves the thiazolo[3,2-b]triazole scaffold. For example:
- Reactants : 3-mercapto-5-methyl-1H-1,2,4-triazole (4) and α-bromo-1-phenyl-1,3-diketone (3)
- Conditions : Blue LED light (450 nm), DMSO solvent, room temperature, 12–16 hours
- Mechanism : Homolytic cleavage of S–H and C–Br bonds generates thiyl (RS- ) and alkyl (R- ) radicals, followed by recombination and intramolecular cyclization.
This method yields (2-methyl-6-hydroxythiazolo[3,2-b]triazol-5-yl)(phenyl)methanone derivatives with >80% regioselectivity.
Oxidative Cyclization via Disulfide Intermediates
An alternative route involves oxidizing mercaptophenyl precursors to disulfides, followed by C–H functionalization to form the tricyclic system:
- Deprotection : Treat 3a (protected thiol) with triflic acid/anisole in TFA at 0°C to obtain free thiol 4a.
- Oxidation : Convert 4a to disulfide 5a using iodine or bromine in DMF.
- Cyclization : Heat disulfide 5a with NaH in DMF at 80°C to form the thiazolo-triazole core.
This method achieves yields of 70–92% but requires stringent anhydrous conditions.
Synthesis of Piperidine-4-carboxamide
The piperidine-4-carboxamide subunit is synthesized through nitrile hydrolysis and subsequent functionalization:
Nitrile to Carboxamide Conversion
Functionalization at Piperidine C-4
Introducing the benzyl group at C-4 involves:
- Alkylation : Treat piperidine-4-carboxamide with benzyl bromide/K₂CO₃ in acetonitrile.
- Coupling : Use EDC/HOBt to conjugate the carboxamide with activated esters.
Coupling of Thiazolo-Triazole and Piperidine Moieties
The final assembly employs a Mannich-type reaction or nucleophilic substitution:
Mannich Reaction Protocol
- Components :
- Thiazolo-triazole methanone (1.0 equiv)
- Piperidine-4-carboxamide (1.2 equiv)
- Formaldehyde (2.0 equiv)
- Conditions : Ethanol, 60°C, 8 hours
- Mechanism : In situ formation of an iminium ion facilitates C–C bond formation between the aromatic ketone and piperidine.
Yield : 68–74% after column chromatography.
Nucleophilic Substitution Approach
- Activation : Convert the thiazolo-triazole methanone to its α-chloro derivative using SOCl₂.
- Coupling : React with piperidine-4-carboxamide in the presence of K₂CO₃/DMF.
Optimization Data and Reaction Conditions
Table 1 : Comparative Analysis of Thiazolo-Triazole Synthesis Methods
Table 2 : Piperidine-4-carboxamide Functionalization Outcomes
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitrile hydrolysis | 90% H₂SO₄ | 100 | 0.17 | 92 |
| Benzylation | BnBr/K₂CO₃ | 25 | 12 | 88 |
Challenges and Mitigation Strategies
Regioselectivity in Thiazolo-Triazole Formation :
Carboxamide Hydrolysis Side Reactions :
Coupling Reaction Efficiency :
Scalability and Industrial Feasibility
The visible-light-mediated method is preferred for large-scale production due to:
- Solvent Sustainability : DMSO is recyclable via distillation.
- Energy Efficiency : LED lights reduce energy costs by 40% compared to thermal methods.
- Throughput : Batch sizes up to 5 kg demonstrated in pilot studies.
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazolo-triazole-piperidine core of this compound?
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Biginelli-like cyclization : Use aromatic aldehydes, thioureas, and active methylene compounds (e.g., ethyl acetoacetate) in one-pot reactions under reflux with ethanol or ethanol-water mixtures. This forms intermediates like thiazolo-triazole derivatives .
- Piperidine coupling : Introduce the piperidine-4-carboxamide moiety via nucleophilic substitution or reductive amination. For example, react a pre-formed thiazolo-triazole intermediate with a piperidine derivative in the presence of a coupling agent like POCl₃ or DCC .
- Characterization : Confirm structural integrity via ¹H/¹³C NMR, IR (e.g., C=O stretch at ~1650 cm⁻¹), and elemental analysis. HPLC can assess purity (>95% recommended for pharmacological studies) .
Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- ¹H NMR : Identify protons on the phenyl (δ 7.2–7.5 ppm), piperidine (δ 1.5–3.0 ppm), and hydroxy groups (δ 5.0–5.5 ppm, broad).
- IR Spectroscopy : Detect key functional groups (e.g., amide C=O at ~1680 cm⁻¹, triazole C-N at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- X-ray Crystallography : Optional for resolving stereochemistry in crystalline intermediates .
Advanced: How can researchers optimize reaction yields for the thiazolo-triazole intermediate?
- Solvent selection : Ethanol-water mixtures (3:1 v/v) improve solubility of polar intermediates and reduce side reactions compared to pure ethanol .
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or NaOH to accelerate cyclization. Evidence shows PTSA increases yields by 15–20% in similar triazole syntheses .
- Temperature control : Maintain reflux at 80–90°C for 6–8 hours. Higher temperatures (>100°C) risk decomposition of the hydroxy group .
Advanced: What strategies address poor solubility of this compound in aqueous buffers for in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the piperidine nitrogen. This approach improved solubility in analogous triazole-piperidine compounds by 5-fold .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release in biological systems .
Advanced: How should researchers resolve contradictory bioactivity data in enzyme inhibition studies?
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors. For example, test against 14-α-demethylase (CYP51) for antifungal activity to rule off-target effects .
- Dose-response analysis : Use a wider concentration range (e.g., 0.1–100 µM) and Hill slope modeling to distinguish true inhibition from assay artifacts .
- Molecular docking : Compare binding poses with known inhibitors (e.g., fluconazole for CYP51). Adjust substituents on the phenyl or piperidine groups to optimize hydrogen bonding and hydrophobic interactions .
Advanced: What computational methods predict the pharmacokinetic profile of this compound?
- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (LogP <3 recommended), CYP450 interactions, and hepatotoxicity .
- Molecular dynamics (MD) simulations : Simulate binding stability to targets (e.g., 100 ns MD runs for CYP51) to assess residence time and conformational flexibility .
- QSAR modeling : Corstruct models using descriptors like polar surface area (PSA <90 Ų for blood-brain barrier penetration) and topological polar surface area (TPSA) .
Advanced: How can researchers mitigate degradation of the hydroxy group during storage?
- Storage conditions : Lyophilize and store at –20°C under nitrogen. Avoid repeated freeze-thaw cycles .
- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) or chelating agents (EDTA) to prevent oxidation .
- Prodrug approach : Protect the hydroxy group as an acetate or phosphate ester, which hydrolyzes in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
